

# Spectroscopic Profile of 2-Undecanone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Undecanone

Cat. No.: B7801925

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This guide provides an in-depth overview of the spectroscopic data for **2-Undecanone** (also known as methyl nonyl ketone), a compound utilized in the fragrance and flavor industries and as an insect repellent.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant to researchers, scientists, and professionals in drug development.

## Quantitative Spectroscopic Data

The spectroscopic data for **2-Undecanone** is summarized in the tables below, providing a quantitative reference for its structural characterization.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Undecanone**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference Solvent
2.41	t	-CH <sub>2</sub> -C(O)-	CDCl <sub>3</sub>
2.13	s	-C(O)-CH <sub>3</sub>	CDCl <sub>3</sub>
1.56	quintet	-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-	CDCl <sub>3</sub>
1.25	m	-(CH <sub>2</sub> ) <sub>6</sub> -	CDCl <sub>3</sub>
0.88	t	-CH <sub>3</sub>	CDCl <sub>3</sub>

Source: SpectraBase, Sigma-Aldrich Co. LLC.[3]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Undecanone**

Chemical Shift (δ) ppm	Assignment	Reference Solvent
209.2	C=O (C-2)	CDCl <sub>3</sub>
43.8	CH <sub>2</sub> (C-3)	CDCl <sub>3</sub>
31.9	-(CH <sub>2</sub> ) <sub>n</sub> -	CDCl <sub>3</sub>
29.8	CH <sub>3</sub> (C-1)	CDCl <sub>3</sub>
29.4	-(CH <sub>2</sub> ) <sub>n</sub> -	CDCl <sub>3</sub>
29.3	-(CH <sub>2</sub> ) <sub>n</sub> -	CDCl <sub>3</sub>
29.2	-(CH <sub>2</sub> ) <sub>n</sub> -	CDCl <sub>3</sub>
24.0	-(CH <sub>2</sub> ) <sub>n</sub> -	CDCl <sub>3</sub>
22.7	-(CH <sub>2</sub> ) <sub>n</sub> -	CDCl <sub>3</sub>
14.1	-CH <sub>3</sub> (C-11)	CDCl <sub>3</sub>

Source: Adapted from predicted and published data.[4][5]

Table 3: Infrared (IR) Absorption Data for **2-Undecanone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925, 2855	Strong	C-H stretching (alkane)
1715 - 1720	Strong	C=O stretching (ketone)
1465	Medium	C-H bending (methylene)
1360	Medium	C-H bending (methyl)

Source: NIST, SpectraBase, general ketone IR data.[6][7][8] The strong absorption band around 1715 cm<sup>-1</sup> is characteristic of the carbonyl group in a saturated aliphatic ketone.[8][9]

Table 4: Mass Spectrometry (MS) Fragmentation Data for **2-Undecanone**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment of Fragment Ion
43	100	$[\text{CH}_3\text{CO}]^+$ (Acylium ion from $\alpha$ -cleavage)
58	~50	$[\text{C}_3\text{H}_6\text{O}]^+$ (McLafferty rearrangement product)
71	~30	$[\text{C}_4\text{H}_7\text{O}]^+$ ( $\alpha$ -cleavage)
85	~15	$[\text{C}_5\text{H}_9\text{O}]^+$
170	~5	$[\text{M}]^+$ (Molecular ion)

Source: NIST Mass Spectrometry Data Center, PubChem.[\[4\]](#)[\[10\]](#) The fragmentation pattern is characterized by a prominent base peak at  $m/z = 43$ , resulting from  $\alpha$ -cleavage, and a significant peak at  $m/z = 58$  due to the McLafferty rearrangement, both of which are typical for methyl ketones.[\[11\]](#)[\[12\]](#)

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a liquid ketone.

- Sample Preparation:
  - Accurately weigh 5-20 mg of the **2-Undecanone** sample for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR).[\[13\]](#)
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean vial.[\[13\]](#) Tetramethylsilane (TMS) is often added as an internal standard

for chemical shift referencing (0 ppm).[14]

- Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm. [13]
- Data Acquisition:
  - Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning. [15]
  - Place the sample into the NMR spectrometer.
  - The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[13]
  - The magnetic field is "shimmed" by adjusting the shim coils to maximize field homogeneity and improve spectral resolution.[13]
  - The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ).[15]
  - Acquire the spectrum using an appropriate pulse sequence. For  $^1\text{H}$  NMR, a small number of scans is usually sufficient. For  $^{13}\text{C}$  NMR, which has a much lower natural abundance, a larger number of scans is required to achieve a good signal-to-noise ratio.
- Data Processing:
  - The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
  - The spectrum is phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).
  - Integration of the signals in the  $^1\text{H}$  NMR spectrum is performed to determine the relative ratios of protons.

## 2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample using the Attenuated Total Reflectance (ATR) technique.

- Sample Preparation:
  - Ensure the ATR crystal (e.g., ZnSe or diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a single drop of liquid **2-Undecanone** directly onto the center of the ATR crystal. For neat liquids, no further preparation is needed.[\[4\]](#)
- Data Acquisition:
  - Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO<sub>2</sub> and water vapor.
  - Lower the ATR press arm to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. The instrument passes an infrared beam through the crystal, which reflects internally. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies are absorbed.
- Data Processing:
  - The instrument's software automatically subtracts the background spectrum from the sample spectrum.
  - The resulting spectrum displays transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
  - Identify and label the significant absorption peaks corresponding to the functional groups present in the molecule.

## 2.3 Mass Spectrometry (MS)

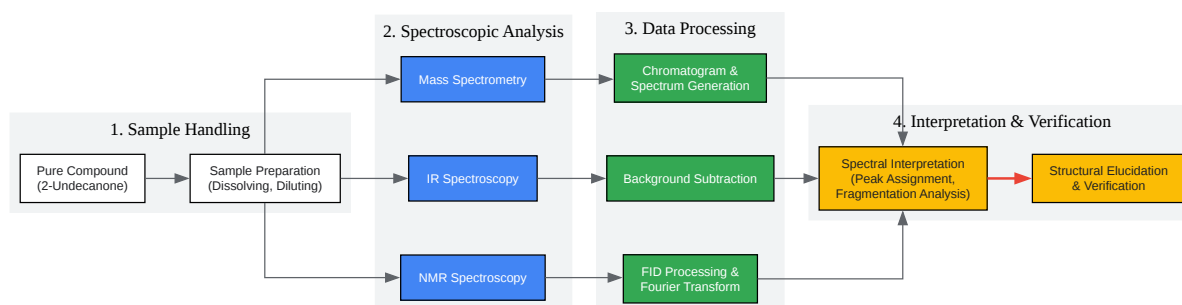
This protocol outlines the general procedure for analyzing a volatile liquid like **2-Undecanone** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation:

- Prepare a dilute solution of **2-Undecanone** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Transfer the solution to an autosampler vial.
- Data Acquisition (GC-MS):
  - Inject a small volume (typically 1  $\mu$ L) of the sample solution into the GC inlet, where it is vaporized.
  - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
  - As **2-Undecanone** elutes from the GC column, it enters the ion source of the mass spectrometer.
  - In the ion source, Electron Ionization (EI) is used. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.<sup>[4]</sup>
  - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Data Processing:
  - A detector records the abundance of each ion at each  $m/z$  value, generating a mass spectrum.
  - The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern to confirm the structure of the compound.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the chemical analysis of a compound like **2-Undecanone** using spectroscopic methods.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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